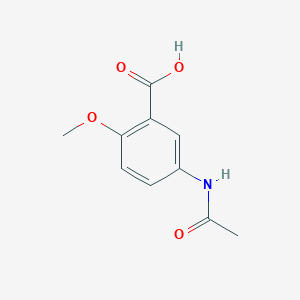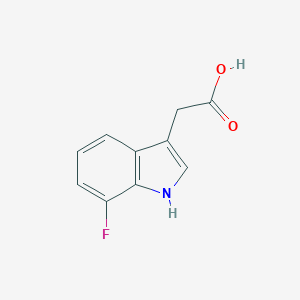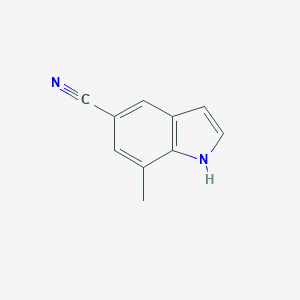![molecular formula C9H11N3 B068935 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamin CAS No. 193534-56-4](/img/structure/B68935.png)
1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
para-dichlorobenzene (abbreviated as PDCB or para), is a colorless solid with a strong odor. Its molecular structure consists of a benzene ring with two chlorine atoms replacing hydrogen atoms at opposing positions on the ring. You might recognize it from its use in mothballs, where it serves as a safer alternative to naphthalene due to its lower flammability .
Wissenschaftliche Forschungsanwendungen
1,4-DCB findet Anwendungen in:
Chemie: Als Lösungsmittel und Reagenz.
Biologie: Wird in Insektiziden und als Begasungsmittel verwendet.
Medizin: Begrenzte Anwendung aufgrund von Toxizität.
Industrie: Vorläufer für Poly(p-phenylensulfid) (PPS)-Polymer.
5. Wirkmechanismus
Ziele: Es beeinflusst verschiedene biologische Prozesse.
Pfade: Bemerkenswerte Pfade umfassen Entgiftung und Metabolismus.
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as valuable heterocyclic scaffolds in pharmaceutical chemistry .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridines have been found to exhibit antifungal activity against candida spp, inhibiting the formation of yeast to mold as well as ergosterol formation . They have also demonstrated good AChE, BChE, and LOX inhibitory activities .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been found to inhibit the formation of ergosterol in yeast cells, a crucial component of fungal cell membranes . This suggests that the compound may interfere with the ergosterol biosynthesis pathway.
Pharmacokinetics
A study on a similar compound, probe ii, found that it exhibited minimum inhibitory concentration ranges from 4 to 16 µg/ml and minimum fungicidal concentration in the range 4‒32 µg/ml . The ADMET analysis suggested that Probe II could be moderately toxic to humans .
Result of Action
Similar compounds have shown potent activity against candida spp, including several multidrug-resistant strains . They have also demonstrated submicromolar inhibitory activity against various tumor cell lines .
Action Environment
It’s worth noting that the synthesis and functionalization of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These strategies suggest that the compound’s synthesis and functionalization can be influenced by various environmental factors.
Biochemische Analyse
Biochemical Properties
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown to reduce cell viability and induce apoptosis in HeLa cells via the p53/Bax-mediated activation of the mitochondrial pathway . It is possible that 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some imidazo[1,2-a]pyridine derivatives have shown to have long-lasting inhibitory effects on bovine Babesia parasites in vitro growth up to 4 days after treatment . This suggests that 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine may also have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization , suggesting that 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine may interact with various enzymes or cofactors in metabolic pathways.
Vorbereitungsmethoden
Synthesewege: 1,4-DCB wird durch Chlorierung von Benzol unter Verwendung von Eisen(III)-chlorid als Katalysator synthetisiert.
Reaktionsbedingungen: Die Reaktion erfolgt typischerweise bei erhöhten Temperaturen.
Industrielle Produktion: Es wird industriell durch diesen Chlorierungsprozess hergestellt.
Analyse Chemischer Reaktionen
1,4-DCB unterliegt verschiedenen Reaktionen:
Halogenierung: Weitere Chlorierung oder Bromierung kann auftreten.
Nitrierung: Salpetersäure kann eines der Wasserstoffatome substituieren.
Reduktion: Hydrierung kann 1,4-Dichlorcyclohexan liefern.
Substitution: Verschiedene Reagenzien können Chloratome ersetzen.
Hauptprodukte: Diese Reaktionen liefern Derivate wie 1,4-Dichlor-nitrobenzol und 1,4-Diaminobenzol.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Andere Dichlorbenzole (1,2-DCB, 1,3-DCB).
Einzigartigkeit: Die spezifischen Eigenschaften von 1,4-DCB heben es hervor.
Eigenschaften
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-yl-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-10-6-8-7-12-5-3-2-4-9(12)11-8/h2-5,7,10H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGMNTNNCIQWRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN2C=CC=CC2=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342627 |
Source


|
| Record name | 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193534-56-4 |
Source


|
| Record name | 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)




![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)







